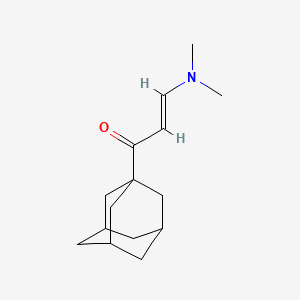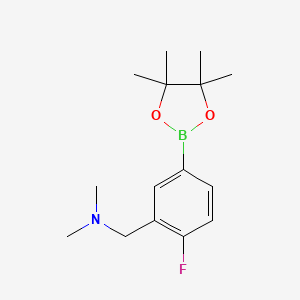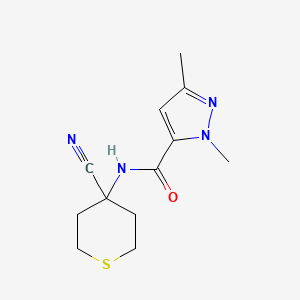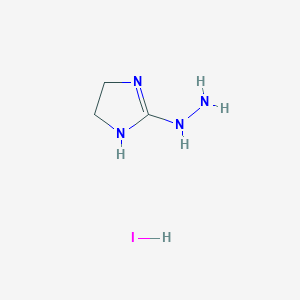
(2Z)-1-(1-Adamantyl)-3-(dimethylamino)prop-2-EN-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-1-(1-Adamantyl)-3-(dimethylamino)prop-2-EN-1-one is a synthetic organic compound characterized by the presence of an adamantyl group, a dimethylamino group, and an enone functional group. The adamantyl group is a bulky, rigid structure derived from adamantane, which is known for its stability and unique three-dimensional shape. The enone functional group consists of a double bond conjugated with a carbonyl group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-1-(1-Adamantyl)-3-(dimethylamino)prop-2-EN-1-one typically involves the following steps:
Formation of the Adamantyl Intermediate: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent.
Enone Formation: The enone functional group can be synthesized through an aldol condensation reaction between an aldehyde and a ketone, followed by dehydration.
Dimethylamino Group Introduction: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-1-(1-Adamantyl)-3-(dimethylamino)prop-2-EN-1-one can undergo various types of chemical reactions, including:
Oxidation: The enone functional group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The enone can be reduced to form alcohols or alkanes.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in organic synthesis and a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2Z)-1-(1-Adamantyl)-3-(dimethylamino)prop-2-EN-1-one depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to changes in biological activity. The adamantyl group can enhance the stability and bioavailability of the compound, while the enone and dimethylamino groups can participate in various chemical reactions.
Comparación Con Compuestos Similares
(2Z)-1-(1-Adamantyl)-3-(dimethylamino)prop-2-EN-1-one can be compared with other similar compounds, such as:
Adamantyl derivatives: Compounds containing the adamantyl group, known for their stability and unique properties.
Enone compounds: Molecules with the enone functional group, which are versatile intermediates in organic synthesis.
Dimethylamino compounds: Molecules containing the dimethylamino group, which can participate in various chemical reactions.
The uniqueness of this compound lies in the combination of these functional groups, which can impart specific chemical and biological properties.
Propiedades
IUPAC Name |
(E)-1-(1-adamantyl)-3-(dimethylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-16(2)4-3-14(17)15-8-11-5-12(9-15)7-13(6-11)10-15/h3-4,11-13H,5-10H2,1-2H3/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTCJRWKOLBHGG-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C12CC3CC(C1)CC(C3)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C12CC3CC(C1)CC(C3)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2362616.png)
![1-(4-methoxyphenethyl)-3-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)urea](/img/structure/B2362617.png)
![1'-(2,4-Dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2362618.png)
![1-[(4-methoxyphenyl)methyl]-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea](/img/structure/B2362619.png)

![N-(3-hydroxyphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2362623.png)
![N-methoxy-N-methyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea](/img/structure/B2362624.png)

![2-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B2362630.png)
![1-[4-(Difluoromethyl)-6-(2-furyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2362631.png)


